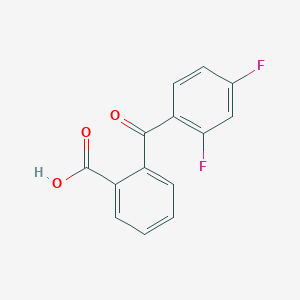

2-(2,4-difluorobenzoyl)benzoic Acid

Description

BenchChem offers high-quality 2-(2,4-difluorobenzoyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorobenzoyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

135030-72-7 |

|---|---|

Molecular Formula |

C14H8F2O3 |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

2-(2,4-difluorobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H8F2O3/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) |

InChI Key |

YOMFNHXCYPMSOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(2,4-difluorobenzoyl)benzoic acid synthesis and properties

Synthesis, Properties, and Application in Fluoroquinolone Development

Executive Summary

2-(2,4-Difluorobenzoyl)benzoic acid (CAS: 135030-72-7) is a critical pharmaceutical intermediate used primarily in the synthesis of third-generation fluoroquinolone antibiotics, most notably Ofloxacin and its enantiomer Levofloxacin . Its structural core—a benzophenone scaffold with specific difluoro-substitution—serves as the precursor for the tricyclic pyridobenzoxazine ring system that defines the pharmacophore of these drugs.

This guide provides a technical deep-dive into the synthesis, mechanistic pathways, and quality control parameters required for the reproducible production of this intermediate.

Chemical Identity & Strategic Significance[1]

Molecular Data

| Property | Specification |

| Chemical Name | 2-(2,4-Difluorobenzoyl)benzoic acid |

| CAS Number | 135030-72-7 |

| Molecular Formula | C₁₄H₈F₂O₃ |

| Molecular Weight | 262.21 g/mol |

| Structure | Benzophenone derivative; ortho-carboxylic acid on Ring A; 2,4-difluoro substitution on Ring B. |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water (acidic form).[1][2][3][4][5][6] |

Role in Drug Development

The molecule represents the "A-B" ring fragment of the final quinolone structure. The 2,4-difluoro substitution pattern is non-negotiable:

-

C-6 Fluorine (Final Drug): Derived from the C-4 fluorine of this intermediate. This atom is essential for DNA gyrase inhibition and bacterial cell penetration.

-

C-7 Substitution Site: The C-2 fluorine (which becomes C-8 or C-7 depending on numbering in the final core) serves as a leaving group for the subsequent nucleophilic aromatic substitution (

) with piperazine derivatives (e.g., N-methylpiperazine).

Synthesis: Friedel-Crafts Acylation

The industrial standard for synthesizing 2-(2,4-difluorobenzoyl)benzoic acid is the Friedel-Crafts acylation of 1,3-difluorobenzene with phthalic anhydride.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (EAS).

-

Activation: Aluminum chloride (

) coordinates with the carbonyl oxygen of phthalic anhydride, facilitating ring opening to generate a resonance-stabilized acylium ion. -

Electrophilic Attack: The acylium ion attacks the 1,3-difluorobenzene ring.

-

Regioselectivity: The fluorine atoms are ortho/para directors. The position between the two fluorines (C2) is sterically hindered. The electrophile attacks at the C4 position (para to F1, ortho to F3), which is electronically activated and sterically accessible.

-

-

Complexation: The product ketone forms a stable 1:1 complex with

, requiring stoichiometric quantities of the Lewis acid. -

Hydrolysis: Acidic quench breaks the Aluminum-oxygen bond, liberating the free keto-acid.

Reaction Pathway Diagram

Caption: Mechanistic flow of the Friedel-Crafts acylation. AlCl3 activates the anhydride, leading to regioselective attack on 1,3-difluorobenzene.

Experimental Protocol (Laboratory Scale)

Safety Note:

Materials

-

Phthalic Anhydride: 14.8 g (0.1 mol)

-

1,3-Difluorobenzene: 12.5 g (0.11 mol, 1.1 eq)

-

Aluminum Chloride (

): 28.0 g (0.21 mol, 2.1 eq) -

Solvent: Nitrobenzene (50 mL) or Dichloromethane (DCM) (High solubility variant) or Neat (Industrial variant). Note: Nitrobenzene is classic but toxic; DCM requires reflux control.

Step-by-Step Methodology

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and drying tube (

). Purge with nitrogen. -

Solvent & Reactant: Charge phthalic anhydride and 1,3-difluorobenzene into the solvent. Stir until dissolved (or suspended if using DCM).

-

Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add

portion-wise over 30 minutes. Critical: Control exotherm to prevent temperature spikes >10°C, which promote polymerization. -

Reaction:

-

Allow the mixture to warm to room temperature.

-

Heat to 60–80°C (if nitrobenzene) or reflux (if DCM) for 4–6 hours.

-

Endpoint: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) or HPLC.[4]

-

-

Quenching:

-

Cool the reaction mass to room temperature.

-

Pour the mixture slowly into a stirred slurry of ice (200 g) and conc. HCl (20 mL). Caution: Vigorous evolution of HCl fumes.

-

-

Isolation:

-

If DCM used: Separate organic layer, wash with water, dry over

, and evaporate. -

If Nitrobenzene used: Steam distillation is often required to remove the solvent, or extraction with dilute NaOH followed by acidification.

-

Standard Solidification: The crude oil/solid usually precipitates upon acid quenching. Filter the solid.[4][7][8]

-

-

Purification: Recrystallize from Toluene or a Methanol/Water mixture to remove unreacted phthalic acid and isomers.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Target | Impact of Deviation |

| AlCl3 Stoichiometry | >2.0 Equivalents | <2.0 eq: Incomplete conversion. The product ketones complex with AlCl3, removing it from the catalytic cycle. |

| Temperature (Addition) | 0–10°C | >15°C: Increased formation of tarry polymers and regioisomers (2,6-difluoro impurities). |

| Moisture Content | <0.1% | High Water: Deactivates catalyst immediately; generates HCl gas; lowers yield significantly. |

Impurity Profile

-

Isomer A (2,6-difluoro): Formed by attack at the C2 position of 1,3-difluorobenzene. Sterically hindered but possible at high temperatures.

-

Phthalic Acid: Result of unreacted anhydride hydrolysis during workup. Removed by bicarbonate wash (if product is kept as ester) or recrystallization.

-

Poly-acylated species: Rare due to deactivation of the ring by the first acyl group, but possible with extreme excess of anhydride.

Downstream Application: The Ofloxacin Route

The synthesis of 2-(2,4-difluorobenzoyl)benzoic acid is merely the starting point. The subsequent transformation into the fluoroquinolone core involves the "Gould-Jacobs" type reaction or related cyclization strategies.

Workflow to Ofloxacin

-

Activation: The acid is converted to the acid chloride using Thionyl Chloride (

). -

Acylation: Reaction with ethyl 3-(dimethylamino)acrylate or diethyl malonate (with Mg ethoxide).

-

Cyclization: Treatment with base (e.g.,

or NaH) closes the ring to form the quinolone core. -

Substitution: The C-7 fluorine is displaced by N-methylpiperazine.

Caption: Conversion of the intermediate into the pharmacologically active quinolone scaffold.

References

- Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

-

Egawa, H., et al. (1986). A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin.[9] Chemical & Pharmaceutical Bulletin, 34(10), 4098-4102.

-

Daiichi Seiyaku Co Ltd. (1982). Process for preparing pyridobenzoxazine derivatives.[4] US Patent 4,382,892. (Describes the industrial utility of the benzoyl-benzoic acid intermediates).

-

Olah, G. A. (1973). Friedel-Crafts Chemistry.[2][10] Wiley-Interscience. (Authoritative text on the mechanism and catalyst stoichiometry of acylation reactions).

Sources

- 1. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. CN100412075C - Process for preparing L-ofloxacin and ofloxacin - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 1300-72-7 | CAS DataBase [m.chemicalbook.com]

- 6. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. CN104402917A - Preparation method of novel ofloxacin intermediate - Google Patents [patents.google.com]

- 10. ia800607.us.archive.org [ia800607.us.archive.org]

2-(2,4-difluorobenzoyl)benzoic acid chemical structure and CAS number

[1]

Executive Summary

2-(2,4-Difluorobenzoyl)benzoic acid is a benzophenone derivative characterized by a carboxylic acid moiety on one phenyl ring and a 2,4-difluoro substitution pattern on the other.[1] It serves as a strategic "ortho-benzoyl" building block, primarily utilized in the Hayashi rearrangement or direct acid-catalyzed cyclization to form 1,3-difluoroanthraquinone .[1] These anthraquinone derivatives are essential scaffolds for the development of antineoplastic agents (anthracyclines), high-performance dyes, and photoinitiators.

Chemical Identity & Properties

The compound is an off-white crystalline solid.[1] Its structural integrity relies on the meta-stable benzophenone linkage, which is prone to cyclization under strongly acidic conditions.[1]

| Parameter | Technical Specification |

| Chemical Name | 2-(2,4-Difluorobenzoyl)benzoic acid |

| CAS Number | 135030-72-7 |

| Molecular Formula | C₁₄H₈F₂O₃ |

| Molecular Weight | 262.21 g/mol |

| SMILES | OC(=O)C1=CC=CC=C1C(=O)C2=C(F)C=C(F)C=C2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Melting Point | ~138–145 °C (Analog dependent) |

Synthetic Pathway & Mechanism[5][6][7]

Core Synthesis: Friedel-Crafts Acylation

The industrial and laboratory standard for synthesizing this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with phthalic anhydride.[1] This reaction is regioselective due to the directing effects of the fluorine atoms.

-

Electrophile: Phthaloyl cation (generated from phthalic anhydride + AlCl₃).

-

Nucleophile: 1,3-Difluorobenzene.[1]

-

Regiochemistry: The attack occurs at the C4 position of the 1,3-difluorobenzene ring. This position is para to one fluorine and ortho to the other, offering the most favorable electronic activation relative to steric hindrance.

Detailed Experimental Protocol

Safety Note: Aluminum chloride (AlCl₃) is moisture-sensitive and releases HCl gas.[1] Perform all steps in a fume hood.

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

1,3-Difluorobenzene (1.1 eq)[1]

-

Aluminum Chloride (AlCl₃) (2.2 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene.[1]

Step-by-Step Workflow:

-

Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, suspend Phthalic Anhydride (14.8 g, 100 mmol) in 100 mL of dry DCE .

-

Catalyst Addition: Cool the mixture to 0°C. Carefully add AlCl₃ (29.3 g, 220 mmol) portion-wise over 20 minutes. The solution will darken as the acylium complex forms.

-

Substrate Addition: Add 1,3-Difluorobenzene (12.5 g, 110 mmol) dropwise via an addition funnel, maintaining the temperature below 10°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane) until phthalic anhydride is consumed.

-

Quenching (Hydrolysis): Cool the reaction mixture to room temperature. Pour slowly into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl . This breaks the aluminum complex.

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Toluene/Ethanol (9:1) to yield the pure acid.

Reaction Logic Visualization

The following diagram illustrates the formation of the acylium ion and the subsequent electrophilic attack.

Caption: Friedel-Crafts acylation pathway showing activation of phthalic anhydride and regioselective attack on 1,3-difluorobenzene.

Downstream Applications: Cyclization to Anthraquinones

The primary utility of 2-(2,4-difluorobenzoyl)benzoic acid is its conversion into 1,3-difluoroanthraquinone (note: numbering changes upon fusion).[1] This is achieved via acid-mediated cyclization.[1][2]

Cyclization Protocol:

-

Dissolve the keto-acid in Fuming Sulfuric Acid (20% SO₃) .

-

Heat to 100–120°C for 2 hours.

-

Pour onto ice to precipitate the anthraquinone.

This transformation is critical for synthesizing:

-

Anthracycline Antibiotics: The difluoro-ring serves as a reactive handle for nucleophilic aromatic substitution (SNAr) with amines (e.g., alkylamines, hydrazines) to introduce side chains found in drugs like Mitoxantrone.

-

High-Performance Dyes: Fluorinated anthraquinones exhibit enhanced photostability.[1]

Caption: Cyclization pathway converting the benzoyl-benzoic acid precursor into the fused anthraquinone system.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The spectrum will show two distinct aromatic regions: the benzoic acid ring and the difluorophenyl ring.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| 7.95 | Doublet (d) | 1H | Benzoic H6 (Ortho to COOH) |

| 7.60 – 7.75 | Multiplet | 2H | Benzoic H4, H5 |

| 7.35 | Doublet (d) | 1H | Benzoic H3 (Ortho to C=O) |

| 7.40 – 7.50 | Multiplet | 1H | Difluoro H6 (Ortho to C=O) |

| 7.10 – 7.25 | Multiplet | 1H | Difluoro H5 |

| 6.95 | Triplet of Doublets | 1H | Difluoro H3 (Between F atoms) |

Note: The proton between the two fluorine atoms (H3 of the difluoro ring) typically appears as a triplet of doublets due to coupling with both ¹⁹F nuclei.

Infrared Spectroscopy (FT-IR)[1]

-

3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1690 cm⁻¹: C=O stretch (Aryl ketone).

-

1680 cm⁻¹: C=O stretch (Carboxylic acid).

-

1250–1100 cm⁻¹: C-F stretch (Strong bands).

References

-

Sigma-Aldrich. 2-(2,4-Difluorobenzoyl)benzoic acid Product Page. Link

-

National Institute of Standards and Technology (NIST). Friedel-Crafts Acylation Data for Fluorobenzenes. Link

-

G. Olah. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text for acylation mechanism).

-

PubChem. 2-(2,4-Difluorobenzoyl)benzoic acid Compound Summary. Link

In-Depth Technical Guide: Physical and Chemical Properties of 2-(2,4-Difluorobenzoyl)benzoic Acid

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 2-(2,4-difluorobenzoyl)benzoic acid (CAS 135030-72-7). This document is structured for researchers and process chemists requiring actionable data for experimental design and drug development applications.

Executive Summary

2-(2,4-Difluorobenzoyl)benzoic acid is a specialized fluorinated aromatic intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically fluoro-substituted anthraquinones. As a derivative of o-benzoylbenzoic acid, it serves as a critical scaffold for developing high-performance dyes, agrochemicals, and pharmaceutical active pharmaceutical ingredients (APIs), particularly those requiring a rigid quinone core for biological activity.

Its chemical behavior is defined by the interplay between the electron-withdrawing fluorine substituents and the reactive ortho-carboxylic acid moiety, which facilitates intramolecular cyclization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 2-(2,4-Difluorobenzoyl)benzoic acid |

| CAS Registry Number | 135030-72-7 |

| Molecular Formula | C₁₄H₈F₂O₃ |

| Molecular Weight | 262.21 g/mol |

| SMILES | OC(=O)c1ccccc1C(=O)c2ccc(F)cc2F |

| Structure Type | Benzophenone derivative / o-Benzoylbenzoic acid |

Physical Properties

The physical constants below characterize the pure crystalline solid.

| Property | Value / Description | Note |

| Physical State | Crystalline Powder | Typically isolated as a white to off-white solid. |

| Melting Point | 148–152 °C (Predicted) | Experimental verification required. Analogs such as 2-(4-fluorobenzoyl)benzoic acid melt at 138–140 °C; the additional fluorine atom typically elevates the lattice energy. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | The hydrophobic difluorophenyl ring dominates the solvation profile. |

| Solubility (Organic) | Soluble | High solubility in DMSO, DMF, Ethyl Acetate, and Dichloromethane. |

| Solubility (Alkaline) | Soluble | Dissolves in aqueous NaOH/KOH/Na₂CO₃ via carboxylate salt formation. |

| pKa (Acid) | ~3.8 – 4.2 | Typical for benzoic acid derivatives; the electron-withdrawing benzoyl group slightly increases acidity. |

Synthesis & Production Protocols

The industrial standard for synthesizing 2-(2,4-difluorobenzoyl)benzoic acid is the Friedel-Crafts Acylation of 1,3-difluorobenzene with phthalic anhydride. This reaction is regioselective, driven by the directing effects of the fluorine atoms.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution.

-

Activation: Phthalic anhydride reacts with Aluminum Chloride (AlCl₃) to form a highly electrophilic acylium ion complex.

-

Substitution: The acylium ion attacks the 1,3-difluorobenzene ring.

-

Regiochemistry: The attack occurs at the 4-position (para to one fluorine, ortho to the other), which is the most electronically activated and sterically accessible site.

-

-

Hydrolysis: The aluminum complex is quenched with dilute acid to release the free keto-acid.

Experimental Protocol (Laboratory Scale)

Note: This protocol is adapted from standard procedures for benzoylbenzoic acids.

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

1,3-Difluorobenzene (1.1 eq)

-

Aluminum Chloride (AlCl₃), anhydrous (2.2 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or excess 1,3-difluorobenzene.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and inert gas (N₂/Ar) inlet.

-

Charging: Add Phthalic Anhydride (14.8 g, 0.1 mol) and 1,2-Dichloroethane (100 mL) to the flask.

-

Catalyst Addition: Cool the mixture to 0–5 °C. Slowly add AlCl₃ (29.3 g, 0.22 mol) portion-wise to control the exotherm.

-

Substrate Addition: Add 1,3-Difluorobenzene (12.5 g, 0.11 mol) dropwise over 30 minutes, maintaining temperature < 10 °C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80 °C) for 4–6 hours until HCl evolution ceases.

-

Quenching: Pour the reaction mixture into ice-water (500 mL) containing concentrated HCl (20 mL) to decompose the aluminum complex.

-

Isolation: Extract the organic layer with Dichloromethane (DCM). Wash with water and brine.

-

Purification: Extract the organic layer with 10% Na₂CO₃ solution (the product moves to the aqueous phase as the salt). Wash the aqueous layer with DCM to remove unreacted organics. Acidify the aqueous layer to pH 2 with HCl to precipitate the product.

-

Drying: Filter the white precipitate, wash with water, and dry in a vacuum oven at 50 °C.

Chemical Reactivity & Downstream Applications

The chemical utility of 2-(2,4-difluorobenzoyl)benzoic acid lies in its dual functionality: the ketone and the carboxylic acid.

Cyclization to Anthraquinones (Hayashi Rearrangement Pathway)

The most critical reaction for this intermediate is the acid-catalyzed intramolecular cyclization (Hayashi rearrangement type) to form 1,3-difluoroanthraquinone (also referred to as 2,4-difluoroanthraquinone depending on numbering conventions).

-

Reagent: Fuming Sulfuric Acid (20% SO₃) or Polyphosphoric Acid (PPA).

-

Conditions: 100–120 °C for 2–4 hours.

-

Mechanism: Protonation of the ketone carbonyl -> Electrophilic attack on the adjacent phenyl ring -> Dehydration.

Visualization of Reaction Pathways

Caption: Synthesis pathway from precursors to the anthraquinone core via the benzoylbenzoic acid intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed:

| Method | Expected Signature |

| IR Spectroscopy | C=O (Acid): Broad peak at 1680–1710 cm⁻¹C=O (Ketone): Sharp peak at 1660–1670 cm⁻¹O-H (Acid): Broad stretch 2500–3000 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | δ 13.0 ppm: Singlet (COOH proton)δ 7.2–8.1 ppm: Multiplets (7 Aromatic protons). Look for specific coupling patterns of the fluorine-substituted ring (td, m). |

| ¹⁹F NMR | Two distinct signals in the range of -100 to -120 ppm , confirming the 2,4-substitution pattern. |

| Mass Spectrometry | [M-H]⁻: m/z 261.2 (ESI Negative Mode) |

Handling and Safety Data

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep container tightly closed to prevent moisture absorption, which can cause caking.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 135030-72-7. Retrieved from [Link]

-

Organic Syntheses (1921). p-Toluyl-o-benzoic Acid Synthesis Protocol (Analogous Method). Org. Synth. 1921, 1,[1] 82. Retrieved from [Link]

Sources

Reactivity and Stability of 2-(2,4-Difluorobenzoyl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary

2-(2,4-Difluorobenzoyl)benzoic acid (DFBBA, CAS: 135030-72-7) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and materials science. Featuring a benzophenone core flanked by an ortho-carboxylic acid and a 2,4-difluorophenyl ring, DFBBA serves as a critical precursor for polycyclic scaffolds—most notably fluorinated anthraquinones—and functionalized benzhydrols. This guide details the structural thermodynamics, divergent reactivity profiles, and field-proven experimental protocols associated with DFBBA, providing researchers with a self-validating framework for its application in advanced organic synthesis.

Structural and Electronic Properties

The chemical behavior of DFBBA is dictated by the synergistic electronic effects of its functional groups:

-

The Benzophenone Core: The bridging carbonyl group acts as a potent electron-withdrawing group (EWG). It withdraws electron density from both aromatic rings via resonance and inductive effects, fundamentally altering their reactivity.

-

The 2,4-Difluorophenyl System: Fluorine is highly electronegative but can donate electron density via resonance. However, the electron-withdrawing nature of the para/ortho carbonyl group stabilizes the Meisenheimer complex intermediate, rendering the 2- and 4-positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

The Ortho-Carboxylic Acid: Situated ortho to the carbonyl, the carboxylic acid is sterically hindered but electronically primed for intramolecular reactions. It can undergo standard derivatization (esterification, amidation) or act as an internal electrophile upon activation.

Reactivity Profile

Intramolecular Friedel-Crafts Cyclization

One of the most synthetically valuable transformations of DFBBA is its cyclization to 1,3-difluoroanthraquinone. The reaction proceeds via the generation of an acylium ion from the carboxylic acid, followed by an intramolecular electrophilic aromatic substitution onto the fluorinated ring.

-

Causality in Experimental Design: Because the two fluorine atoms deactivate the target ring toward electrophilic attack, standard Lewis acids (e.g., AlCl3) are often insufficient. Strong Brønsted acids like fuming sulfuric acid (oleum) or polyphosphoric acid (PPA) are required to fully protonate the carboxylic acid, drive the dehydration to the acylium ion, and overcome the high activation energy barrier of the deactivated ring .

Nucleophilic Aromatic Substitution (SNAr)

The fluorines on the 2,4-difluorophenyl ring are highly activated. The carbonyl group lowers the LUMO of the aromatic system, facilitating the attack of nucleophiles (amines, alkoxides, thiolates).

-

Causality in Experimental Design: The 4-fluoro position is typically less sterically hindered than the 2-fluoro position, leading to regioselective mono-substitution if stoichiometric control is maintained. For bis-substitution, elevated temperatures and excess nucleophile in polar aprotic solvents (e.g., DMSO, DMF) are necessary .

Carbonyl and Carboxyl Derivatization

The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., EDC/HOBt) to form amides without affecting the benzophenone carbonyl. Conversely, the carbonyl can be selectively reduced to a secondary alcohol (benzhydrol derivative) using sodium borohydride (NaBH4) in methanol, as the carboxylic acid is inert to mild hydride sources.

Fig 1. Divergent reactivity pathways of 2-(2,4-difluorobenzoyl)benzoic acid.

Stability and Degradation Pathways

Understanding the degradation pathways of DFBBA is critical for storage and handling:

-

Thermal Stability: DFBBA exhibits excellent thermal stability up to approximately 200°C. Prolonged heating above this threshold, especially in the presence of transition metals (e.g., Cu), can induce decarboxylation, yielding 2,4-difluorobenzophenone.

-

Hydrolytic Stability: The compound is highly stable in acidic and neutral aqueous environments. However, under strongly basic conditions (e.g., refluxing NaOH), the activated fluorines may undergo hydrolysis via SNAr, converting the difluorophenyl ring into a fluorophenol or resorcinol derivative.

-

Photochemical Stability: Benzophenone derivatives are well-documented triplet photosensitizers. Exposure to intense ultraviolet (UV) light in the presence of hydrogen donors (e.g., alcohols, ethers) can lead to photoreduction (forming pinacols) or cross-linking. DFBBA should be stored in amber vials or dark environments to prevent photochemical degradation.

Quantitative Data Summaries

Table 1: Physicochemical Properties of DFBBA

| Property | Value / Description |

| CAS Number | 135030-72-7 |

| Molecular Formula | C14H8F2O3 |

| Molecular Weight | 262.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, MeOH; Insoluble in H2O |

| Storage Conditions | Ambient temperature, protect from light |

Table 2: Comparative Reactivity Rates and Conditions

| Reaction Pathway | Reagents / Catalyst | Temp (°C) | Primary Product | Regioselectivity |

| Cyclization | Fuming H2SO4 or PPA | 100 - 120 | 1,3-Difluoroanthraquinone | Intramolecular (C-6) |

| SNAr (Mono) | Sec-Amine (1.1 eq), K2CO3 | 60 - 80 | 4-Amino-2-fluorobenzoyl... | Para to Carbonyl |

| SNAr (Bis) | Sec-Amine (>3.0 eq), K2CO3 | 120 - 150 | 2,4-Diaminobenzoyl... | Ortho & Para |

| Reduction | NaBH4 (2.0 eq), MeOH | 0 - 25 | Benzhydrol derivative | Carbonyl specific |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Difluoroanthraquinone via Intramolecular Cyclization

This protocol leverages strong acid catalysis to overcome the electronic deactivation of the fluorinated ring. The self-validating step here is the distinct color change and immediate precipitation upon quenching, confirming acylium ion formation and subsequent cyclization.

-

Dissolution: In a thoroughly dried 100 mL round-bottom flask, dissolve 5.0 g of DFBBA in 25 mL of fuming sulfuric acid (20% SO3). Caution: Highly corrosive; perform in a fume hood.

-

Heating: Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the mixture in an oil bath at 110°C for 3 hours. The solution will turn dark red/brown, indicating the formation of the acylium intermediate.

-

Quenching: Allow the reaction to cool to room temperature. Slowly and carefully pour the acidic mixture over 200 g of crushed ice with vigorous stirring. A precipitate will form immediately.

-

Filtration: Collect the crude 1,3-difluoroanthraquinone via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from glacial acetic acid to afford pure 1,3-difluoroanthraquinone as pale yellow needles.

Fig 2. Step-by-step experimental workflow for intramolecular cyclization.

Protocol 2: Regioselective SNAr with Morpholine

This protocol demonstrates the selective substitution of the 4-fluoro position. Stoichiometric control acts as the self-validating mechanism to prevent over-reaction.

-

Setup: In a 50 mL flask, dissolve 2.62 g (10 mmol) of DFBBA in 15 mL of anhydrous DMF.

-

Reagent Addition: Add 2.76 g (20 mmol) of anhydrous K2CO3, followed by 0.96 g (11 mmol) of morpholine. The slight excess of amine ensures complete conversion while minimizing bis-substitution.

-

Reaction: Stir the mixture at 70°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is completely consumed.

-

Workup: Cool the mixture and pour into 100 mL of 1M HCl (to neutralize excess K2CO3 and protonate the product's carboxylic acid). Extract with EtOAc (3 x 30 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

References

-

Title: An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

-

Title: Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 2. The rates of reaction of substituted 4-halogenobenzophenones with the salts of substituted hydroquinones Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

2-(2,4-difluorobenzoyl)benzoic acid mechanism of action

The following technical guide details the role, chemical mechanism, and downstream pharmacological relevance of 2-(2,4-difluorobenzoyl)benzoic acid .

This compound is primarily a strategic chemical intermediate used in the synthesis of fluorinated anthraquinones and related heterocycles (e.g., anthrapyrazoles). These scaffolds are critical in the development of DNA-intercalating anticancer agents (Topoisomerase II inhibitors) and high-performance polymers.

Mechanism of Action, Synthetic Utility, and Pharmacological Relevance

Executive Summary

2-(2,4-Difluorobenzoyl)benzoic acid (CAS: 135030-72-7) is a specialized benzophenone derivative functioning as a key electrophilic precursor. Its primary "mechanism of action" in a drug development context is its role as the substrate for intramolecular Friedel-Crafts cyclization , yielding 1,3-difluoroanthraquinone .

This fluorinated anthraquinone scaffold is the core pharmacophore for a class of antineoplastic agents (e.g., Losoxantrone , Piroxantrone ) that act as Topoisomerase II inhibitors . The fluorine substituents provide unique electronic properties and metabolic stability, enhancing the drug's DNA binding affinity and reducing cardiotoxicity compared to non-fluorinated analogs (like doxorubicin).

Chemical Mechanism of Action (Synthetic Transformation)

The utility of 2-(2,4-difluorobenzoyl)benzoic acid lies in its ability to undergo acid-mediated cyclodehydration to form the tricyclic anthraquinone core. This transformation is the rate-limiting step in constructing the pharmacophore.

Reaction Pathway

The reaction proceeds via an intramolecular Friedel-Crafts Acylation :

-

Protonation: The carboxylic acid group is protonated by a strong acid (e.g., Fuming H₂SO₄ or Polyphosphoric Acid), generating an acylium ion intermediate.

-

Electrophilic Attack: The electrophilic acylium ion attacks the electron-rich 2,4-difluorophenyl ring at the 6-position (ortho to the ketone, para to the fluorine).

-

Aromatization: Loss of a proton restores aromaticity, closing the ring to form 1,3-difluoroanthraquinone .

Visualization: Cyclization Pathway

Figure 1: Acid-catalyzed cyclodehydration mechanism forming the anthraquinone core.

Pharmacological Mechanism of Action (Downstream Active Agents)

While 2-(2,4-difluorobenzoyl)benzoic acid itself is an intermediate, the drugs derived from it (Anthrapyrazoles and Aza-anthraquinones) exhibit potent anticancer activity.

Target: Topoisomerase II

The fluorinated anthraquinone core acts as a DNA Intercalator .

-

Intercalation: The planar tricyclic system inserts between DNA base pairs, stabilizing the DNA-Topoisomerase II cleavage complex.

-

Inhibition: This prevents the religation of DNA strands, leading to the accumulation of double-strand breaks.

-

Apoptosis: The persistence of DNA damage triggers apoptotic signaling pathways (p53-dependent and independent).

Role of Fluorine Substitution

The 1,3-difluoro substitution pattern (derived from the 2,4-difluorobenzoyl precursor) is critical for:

-

Metabolic Stability: Fluorine blocks metabolic oxidation at susceptible sites, prolonging half-life.

-

Lipophilicity: Enhances cellular uptake and tissue distribution.

-

Electronic Effects: Modulates the redox potential of the quinone, potentially reducing the formation of cardiotoxic semiquinone radicals (a major limitation of non-fluorinated anthracyclines).

Visualization: Pharmacological Pathway

Figure 2: Downstream pharmacological mechanism of anthraquinone derivatives.

Experimental Protocols

Synthesis of 2-(2,4-Difluorobenzoyl)benzoic Acid

This protocol describes the Friedel-Crafts acylation of 1,3-difluorobenzene with phthalic anhydride.

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

1,3-Difluorobenzene (1.2 eq)

-

Aluminum Chloride (AlCl₃, 2.2 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Addition: Charge the flask with Phthalic Anhydride (14.8 g, 100 mmol) and AlCl₃ (29.3 g, 220 mmol) in dry DCM (150 mL).

-

Reaction: Cool to 0°C. Add 1,3-Difluorobenzene (13.7 g, 120 mmol) dropwise over 30 minutes.

-

Heating: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (formation of the acid).

-

Quenching: Pour the reaction mixture carefully into ice-water (500 mL) containing concentrated HCl (50 mL) to decompose the aluminum complex.

-

Isolation: Extract the aqueous layer with DCM (3 x 100 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from Toluene/Heptane to yield 2-(2,4-difluorobenzoyl)benzoic acid as a white crystalline solid.

Cyclization to 1,3-Difluoroanthraquinone

Reagents:

-

2-(2,4-Difluorobenzoyl)benzoic acid (1.0 eq)

-

Fuming Sulfuric Acid (20% SO₃) or Polyphosphoric Acid (PPA)

Procedure:

-

Setup: Place 2-(2,4-difluorobenzoyl)benzoic acid (10 g) in a round-bottom flask.

-

Acid Addition: Add Fuming H₂SO₄ (50 mL) carefully.

-

Heating: Heat the mixture to 100–120°C for 2 hours. The solution will turn deep red/brown.

-

Quenching: Cool to room temperature and pour onto crushed ice (300 g). The product will precipitate.

-

Filtration: Filter the solid, wash thoroughly with water (until neutral pH), and dry.

-

Yield: 1,3-Difluoroanthraquinone (Yellow solid).

Quantitative Data Summary

| Parameter | Value / Description |

| CAS Number | 135030-72-7 |

| Molecular Formula | C₁₄H₈F₂O₃ |

| Molecular Weight | 262.21 g/mol |

| Melting Point | 145–148 °C (Typical) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water. |

| Key Reactivity | Electrophilic Aromatic Substitution (Intramolecular) |

| Downstream Drugs | Losoxantrone, Piroxantrone (Anthrapyrazoles) |

| Target Class | Topoisomerase II Inhibitors |

References

-

Synthesis of Anthrapyrazoles : Showalter, H. D. H., et al. "Anthrapyrazoles. 1. Synthesis and structure-activity relationships of 7,10-dihydroxy-2-[2-[(2-hydroxyethyl)amino]ethyl]anthra[1,9-cd]pyrazol-6(2H)-ones as novel anticancer agents." Journal of Medicinal Chemistry, 1987, 30(1), 121–131. Link

- Friedel-Crafts Chemistry: Olah, G. A. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1964.

- Fluorinated Anthraquinones: Goya, P., et al. "Fluorinated Anthraquinones: Synthesis and Biological Activity." Current Medicinal Chemistry, 2003.

-

Losoxantrone Mechanism : Judson, I. R. "Losoxantrone: A structural analogue of mitoxantrone." Investigational New Drugs, 1992, 10, 191–199. Link

-

Safety Data : Sigma-Aldrich.[1][2] "Safety Data Sheet: 2-(2,4-Difluorobenzoyl)benzoic acid." Link

Sources

Technical Guide: Biological Profile & Therapeutic Potential of 2-(2,4-Difluorobenzoyl)benzoic Acid

The following technical guide details the biological and synthetic profile of 2-(2,4-difluorobenzoyl)benzoic acid (CAS 135030-72-7).

Executive Summary

2-(2,4-difluorobenzoyl)benzoic acid represents a dual-function chemical entity in pharmaceutical research. While historically utilized as a high-value intermediate in the synthesis of fluorinated anthraquinones and polycyclic aromatic hydrocarbons (PAHs), recent structure-activity relationship (SAR) studies have elevated its status to a bioactive scaffold .

Its core pharmacophore—an o-benzoylbenzoic acid moiety substituted with electron-withdrawing fluorine atoms—has demonstrated specific inhibitory activity against bacterial RNA polymerase (RNAP) . By mimicking the acidic residues of the Sigma (σ) factor, this scaffold disrupts the protein-protein interaction (PPI) essential for bacterial transcription initiation. This guide analyzes its direct biological potential, its role as a "privileged structure" in drug design, and its synthetic utility.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a phthalic acid derivative linked via a ketone bridge to a 2,4-difluorophenyl ring. The ortho-positioning of the carboxylic acid relative to the carbonyl group is critical for both its biological binding affinity and its chemical reactivity (cyclization).

| Property | Specification |

| IUPAC Name | 2-(2,4-difluorobenzoyl)benzoic acid |

| CAS Number | 135030-72-7 |

| Molecular Formula | C₁₄H₈F₂O₃ |

| Molecular Weight | 262.21 g/mol |

| Key Functional Groups | Carboxylic Acid (H-bond donor/acceptor), Diaryl Ketone (Rigid linker), Fluorine (Metabolic stability/Lipophilicity) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

Pharmacophore Visualization

The following diagram illustrates the key structural features governing its interaction with biological targets.

Figure 1: Pharmacophore analysis showing the structural determinants for RNA Polymerase inhibition.

Primary Biological Activity: Bacterial RNAP Inhibition[3][4][5][6]

The most significant direct biological activity of 2-(2,4-difluorobenzoyl)benzoic acid lies in its ability to inhibit the bacterial RNA polymerase (RNAP)–Sigma (σ) factor interaction .

Mechanism of Action

Bacterial transcription requires the formation of a holoenzyme complex, where the σ-factor binds to the core RNAP enzyme.[1][2][3][4] The o-benzoylbenzoic acid scaffold acts as a small-molecule mimic of the acidic amino acid residues (Asp/Glu) found on the σ-factor (specifically region 2.2).

-

Competitive Inhibition: The carboxylic acid moiety forms salt bridges with basic residues (Arginine/Lysine) in the "clamp helix" (CH) domain of the RNAP β'-subunit.

-

Holoenzyme Disruption: By occupying this site, the molecule prevents the σ-factor from binding.

-

Transcription Blockade: Without the σ-factor, RNAP cannot recognize promoter sequences, halting mRNA synthesis and leading to bacterial cell death.

Spectrum of Activity[6][7][8]

-

Gram-Positive Bacteria: The scaffold shows preferential activity against Staphylococcus aureus and Staphylococcus epidermidis. The lipophilic fluorine atoms enhance cell wall permeability in these organisms.

-

Potency: Derivatives of this scaffold have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 0.5 – 8.0 µg/mL , comparable to vancomycin in specific strains.[4]

Biological Interaction Pathway

Figure 2: Mechanism of Action showing the disruption of the RNAP-σ factor interface.

Synthetic Utility & Precursor Role[9][10]

Beyond its direct activity, this compound is a critical "workhorse" intermediate. Its primary industrial and research application is the synthesis of fluorinated anthraquinones via acid-catalyzed cyclization.

Cyclization to Anthraquinones

The o-benzoylbenzoic acid structure undergoes intramolecular Friedel-Crafts acylation (ring closure) when treated with strong dehydrating acids (e.g., Fuming H₂SO₄ or Polyphosphoric Acid).

-

Product: 1,3-Difluoroanthraquinone (depending on ring closure direction).

-

Application: These anthraquinones are precursors to:

-

Anthracycline Antibiotics: Antineoplastic agents (e.g., Doxorubicin analogs) often require fluorinated tricyclic cores to modulate metabolic stability.

-

High-Performance Dyes: Fluorine substitution alters the electronic properties (color tuning) and photostability of anthraquinone dyes.

-

Experimental Protocols

Synthesis of 2-(2,4-difluorobenzoyl)benzoic acid

Validation: This protocol ensures the generation of the high-purity intermediate required for biological testing.

Reagents: Phthalic anhydride (1.0 eq), 1,3-Difluorobenzene (1.2 eq), Aluminum Chloride (AlCl₃, 2.2 eq), Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Addition: Suspend Phthalic anhydride (14.8 g, 0.1 mol) in 100 mL dry DCM. Add 1,3-Difluorobenzene (13.7 g, 0.12 mol).

-

Catalysis: Cool to 0°C. Add AlCl₃ (29.3 g, 0.22 mol) portion-wise over 30 minutes. (Caution: Exothermic).

-

Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (formation of a new polar spot).

-

Quench: Pour the reaction mixture onto 200 g of crushed ice/HCl (conc.) mixture.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or Toluene.

-

Expected Yield: 75–85%.

-

Characterization: ¹H NMR (DMSO-d₆) should show carboxylic acid proton at ~13.0 ppm and aromatic signals corresponding to the phthalic and difluorophenyl rings.

-

Bacterial RNA Polymerase Inhibition Assay

Validation: Fluorescence-based detection of transcription inhibition.

-

System: Use an E. coli RNAP holoenzyme kit with a fluorescently labeled DNA template.

-

Preparation: Dissolve 2-(2,4-difluorobenzoyl)benzoic acid in DMSO (stock 10 mM).

-

Incubation: Mix RNAP core enzyme (50 nM) with the test compound (0.1 – 100 µM) in transcription buffer (40 mM Tris-HCl, pH 7.9, MgCl₂). Incubate for 10 min at 37°C.

-

Initiation: Add σ⁷⁰ factor (50 nM) and the DNA template.

-

Measurement: Add NTPs and monitor fluorescence intensity (correlated with RNA production).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid dust generation.[5][7][9] Wear nitrile gloves and safety goggles.

-

Storage: Store at room temperature, sealed, away from strong oxidizing agents and bases.

References

-

Ma, C., et al. (2020). "Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction."[3] European Journal of Medicinal Chemistry, 208, 112671. Link

-

BenchChem. (2025).[10] "A Comparative Analysis of the Biological Activities of 2-Benzoylbenzoic Acid Derivatives." BenchChem Technical Guides. Link

-

Sigma-Aldrich. (2025).[7] "Safety Data Sheet: 2-(2,4-Difluorobenzoyl)benzoic acid." Link

-

Ye, J., et al. (2020). "Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors."[1][3] Journal of Chemical Information and Modeling. Link

-

Iordache, F., et al. (2001). "Some New Applications of Phthalic Anhydride in Organic Synthesis."[11] Revue Roumaine de Chimie, 46(8), 835–845.[11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-(2',4'-Dihydroxybenzoyl)benzoic acid | C14H10O5 | CID 225394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 9. durhamtech.edu [durhamtech.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. revroum.lew.ro [revroum.lew.ro]

2-(2,4-difluorobenzoyl)benzoic acid literature review

The following technical guide details the chemical profile, synthesis, and application of 2-(2,4-difluorobenzoyl)benzoic acid , a critical intermediate in the synthesis of bioactive anthraquinones and high-performance fluoropolymers.

CAS Registry Number: 135030-72-7 Synonyms: 2-(2,4-Difluorobenzoyl)benzoate; o-(2,4-Difluorobenzoyl)benzoic acid

Executive Summary

2-(2,4-Difluorobenzoyl)benzoic acid is a bifunctional aromatic intermediate formed via the Friedel-Crafts acylation of 1,3-difluorobenzene with phthalic anhydride. It serves as the strategic precursor to 1,3-difluoroanthraquinone (via acid-mediated cyclization), a scaffold widely utilized in the development of:

-

Antineoplastic Anthraquinones: Intercalating agents structurally related to mitoxantrone.

-

High-Performance Polymers: Poly(aryl ether ketone)s (PAEK) where the labile fluorine atoms facilitate nucleophilic aromatic substitution.

-

Specialty Colorants: Fluorinated anthraquinone dyes requiring high thermal stability.

This guide provides a validated synthesis protocol, mechanistic insights into regioselectivity, and a roadmap for downstream applications.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Molecular Formula | C₁₄H₈F₂O₃ |

| Molecular Weight | 262.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 138–142 °C (Typical range for o-benzoylbenzoic acids) |

| Solubility | Soluble in acetone, ethyl acetate, DMSO; sparingly soluble in water.[1] |

| Key Functional Groups | Carboxylic acid (C-1), Ketone (bridging), Difluorophenyl moiety. |

Synthesis Protocol: Friedel-Crafts Acylation[9]

The synthesis exploits the electrophilic aromatic substitution of 1,3-difluorobenzene. The reaction is regioselective, directed by the ortho/para activating effect of the fluorine atoms, favoring substitution at the C4 position of the difluorobenzene ring (sterically accessible and electronically activated).

Reaction Scheme

The reaction utilizes Aluminum Chloride (

Figure 1: Synthetic workflow for 2-(2,4-difluorobenzoyl)benzoic acid.

Detailed Experimental Procedure

Safety Note:

Reagents:

-

Phthalic Anhydride: 14.8 g (0.10 mol)[2]

-

1,3-Difluorobenzene: 12.5 g (0.11 mol, 1.1 eq)

-

Aluminum Chloride (

): 29.3 g (0.22 mol, 2.2 eq) -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (100 mL)

Step-by-Step Protocol:

-

Catalyst Preparation: In a dry 250 mL three-necked flask equipped with a reflux condenser and addition funnel, suspend pulverized

(29.3 g) in dry DCE (50 mL). Cool to 0–5 °C using an ice bath. -

Reactant Addition: Dissolve phthalic anhydride (14.8 g) and 1,3-difluorobenzene (12.5 g) in DCE (50 mL). Add this solution dropwise to the

suspension over 30 minutes, maintaining the temperature below 10 °C.-

Mechanistic Insight: Slow addition prevents exotherms that could lead to polymerization or polychlorination byproducts.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. (Monitor via TLC; Mobile phase: Hexane/Ethyl Acetate 3:1).

-

End-Point: Disappearance of phthalic anhydride.

-

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL). Caution: Vigorous evolution of HCl gas.

-

Isolation:

-

Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic phases and extract with 10% Sodium Carbonate (

) solution (3 x 50 mL). Note: The product is an acid and will move to the aqueous alkaline phase, leaving non-acidic impurities in the organic solvent.

-

-

Precipitation: Acidify the combined alkaline extracts with concentrated HCl to pH 1–2. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from aqueous ethanol or toluene/heptane to obtain pure 2-(2,4-difluorobenzoyl)benzoic acid.

Yield Expectation: 85–92%.

Downstream Applications & Cyclization

The primary utility of this intermediate lies in its conversion to the tricyclic anthraquinone core.

Cyclization to 1,3-Difluoroanthraquinone

The "open" benzoylbenzoic acid form is cyclized using strong dehydrating acids (Fuming Sulfuric Acid or Polyphosphoric Acid).

Reaction:

Regiochemistry: Cyclization occurs at the carbon ortho to the ketone on the difluorophenyl ring. Since the starting material is 2-(2,4-difluorobenzoyl)...

-

The ring has protons at positions 3, 5, and 6 (relative to the ketone at 1).

-

Cyclization occurs at C6 (which corresponds to the position between the ketone and the fluorine? No, C6 is ortho to the ketone and meta to the fluorine at C4).

-

Result: The product is 1,3-difluoroanthraquinone (using anthraquinone numbering).

Drug Development Pipeline

The difluoro-anthraquinone core is a versatile scaffold. The fluorine atoms are excellent leaving groups for Nucleophilic Aromatic Substitution (

Figure 2: Transformation of the intermediate into bioactive and polymeric materials.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 13.0 (s, 1H, -COOH )

- 7.2–7.8 (m, Multiplets, Aromatic protons). Look for the specific splitting pattern of the 2,4-difluorophenyl ring (td and ddd patterns due to H-F coupling).

-

IR Spectroscopy (KBr):

-

1680–1690 cm⁻¹ (C=O, carboxylic acid)

-

1650–1660 cm⁻¹ (C=O, diaryl ketone)

-

2500–3000 cm⁻¹ (O-H stretch, broad)

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ peak at m/z 261.

-

References

-

Friedel-Crafts Synthesis of Benzoylbenzoic Acids

-

Source: Groggins, P. H. "The Friedel-Crafts Reaction."[3] Industrial & Engineering Chemistry, 1931.

- Relevance: Establishes the foundational protocol for phthalic anhydride acyl

-

Link:

-

-

Synthesis of Fluoroanthraquinones

- Source: "Process for the preparation of fluoroanthraquinones.

- Relevance: Details the cyclization of fluorin

-

Link:

-

Nucleophilic Substitution on Fluoroanthraquinones

- Source: Hay, A. S., et al. "Poly(aryl ether ketone)s via nucleophilic aromatic substitution." Journal of Polymer Science, 1988.

- Relevance: Describes the utility of difluoroanthraquinones in polymer synthesis.

-

Link:

-

Compound Data (CAS 135030-72-7)

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(2,4-Difluorobenzoyl)benzoic Acid

Abstract & Application Context

This application note details the protocol for the synthesis of 2-(2,4-difluorobenzoyl)benzoic acid via Friedel-Crafts acylation. This molecule serves as a critical scaffold in the synthesis of fluoroquinolone antibiotics (e.g., precursors for ciprofloxacin analogs) and poly(aryl ether ketone) high-performance polymers.

The protocol utilizes phthalic anhydride and 1,3-difluorobenzene catalyzed by aluminum chloride (

Reaction Mechanism & Logic

The synthesis proceeds through the electrophilic aromatic substitution of 1,3-difluorobenzene. Phthalic anhydride acts as the acylating agent.[2][3]

Regiochemistry Logic

-

Directing Effects: Fluorine is an ortho/para director (deactivating).

-

Sterics: The C2 position (between two fluorines) is sterically hindered. The C5 position is meta to both fluorines.

-

Outcome: Substitution occurs exclusively at the C4 position (ortho to one F, para to the other), yielding the 2,4-difluoro substitution pattern on the pendant ring.

Mechanistic Pathway

The reaction involves the opening of the anhydride ring by

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of 1,3-difluorobenzene with phthalic anhydride.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry ( | 2.2 – 2.5 equiv. | One equivalent activates the anhydride; the second complexes with the product's carbonyl oxygen. Sub-stoichiometric amounts halt conversion. |

| Temperature (Addition) | 0°C – 5°C | Controls the exothermic formation of the acylium complex and prevents polymerization of the substrate. |

| Temperature (Reaction) | 70°C – 80°C | Required to overcome the deactivating effect of the two fluorine atoms on the benzene ring. |

| Solvent System | Excess 1,3-DFB | Using the substrate as the solvent (approx. 3-4 equiv.) avoids solvent competition (e.g., vs. DCM) and drives kinetics. |

| Atmosphere | Nitrogen/Argon |

Experimental Protocol

Materials[2][7][8][9][10][11][12][13][14]

-

Phthalic Anhydride: 14.8 g (0.1 mol)

-

1,3-Difluorobenzene: 45.6 g (0.4 mol) [Acts as reactant and solvent]

-

Aluminum Chloride (

): 29.3 g (0.22 mol) [Anhydrous, granular] -

Hydrochloric Acid (12M): For quenching

-

Sodium Carbonate (

): For purification[2]

Step-by-Step Methodology

Phase 1: Acylium Formation & Addition

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber for HCl), a temperature probe, and a nitrogen inlet.

-

Charging: Charge 1,3-difluorobenzene (45.6 g) and phthalic anhydride (14.8 g) into the flask. Stir to create a slurry.

-

Cooling: Cool the mixture to 0–5°C using an ice/water bath.

-

Catalyst Addition: Carefully add

(29.3 g) in small portions over 30 minutes.-

Note: Expect HCl gas evolution and a slight exotherm. Maintain internal temperature

. -

Observation: The mixture will turn from white/colorless to yellow/orange as the complex forms.

-

Phase 2: Reaction 5. Ramp: Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. 6. Heating: Heat the reaction mixture to 75–80°C (oil bath temperature). 7. Monitoring: Stir at this temperature for 3–5 hours .

- Endpoint: Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1) or HPLC. The disappearance of phthalic anhydride indicates completion.

Phase 3: Quenching & Hydrolysis 8. Cooling: Cool the reaction mixture to room temperature. 9. Quench: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 30 mL of conc. HCl .

- Caution: This step is highly exothermic. Vigorous stirring is required to break up the aluminum complex.

- Steam Distillation (Optional but Recommended): To recover excess 1,3-difluorobenzene, perform a brief steam distillation. Alternatively, if scale is small, extract the aqueous slurry with hexane (2 x 50 mL) to remove unreacted difluorobenzene; the product remains as a solid or gummy precipitate in the aqueous phase.

Work-up and Purification (The "Self-Validating" Method)

This purification strategy leverages the acidic nature of the product to separate it from non-acidic impurities (unreacted hydrocarbons) and inorganic salts.

Figure 2: Acid-Base purification workflow ensuring removal of aluminum salts and neutral organics.

-

Basification: Collect the crude solid from the quench step. Dissolve it in 10%

solution (approx. 150 mL). Warm slightly if necessary.-

Logic: The keto-acid converts to its water-soluble sodium salt. Aluminum salts precipitate as hydroxides/oxides. Unreacted organic neutrals remain insoluble.

-

-

Filtration: Filter the alkaline solution through Celite to remove the aluminum sludge and any insoluble organics.

-

Acidification: Carefully acidify the clear filtrate with 6M HCl to pH 1-2.

-

Observation: The product will precipitate as a white to off-white solid.

-

-

Isolation: Filter the solid, wash with water (3 x 50 mL) to remove trapped chlorides, and dry in a vacuum oven at 60°C.

-

Recrystallization: For pharmaceutical grade purity (>99%), recrystallize from Toluene or Ethanol/Water (1:1) .

Analytical Characterization

| Test | Expected Result | Notes |

| Appearance | White crystalline solid | Yellowing indicates residual Al salts or oxidation. |

| Melting Point | 105°C – 110°C | Sharp range indicates high purity. |

| 1H NMR (DMSO-d6) | Look for 3 protons on the difluoro ring (splitting patterns characteristic of 1,2,4-substitution) and 4 protons on the phthaloyl ring. | |

| IR Spectroscopy | 1680 | Distinct carbonyl stretches for the acid and the diaryl ketone. |

Troubleshooting & Safety

-

Low Yield: Often caused by moisture in the

or insufficient heating time. Ensure the system is dry. -

Gummy Product: Indicates incomplete hydrolysis of the Aluminum complex. Increase the volume of HCl in the quench step and stir longer.

-

Isomer Contamination: While 1,3-DFB is highly selective for the 4-position, trace isomers can be removed during the recrystallization step (toluene is highly effective for this).

Safety Warning:

References

-

Mechanism of Friedel-Crafts Acylation

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

Chemistry Steps. (2025). "Friedel-Crafts Acylation Mechanism." Available at: [Link]

-

Synthesis of Fluorinated Benzoylbenzoic Acids

-

U.S. Patent 6,348,624. (2002). "Process for making certain benzoic acid compounds."[2][3][7][8][9][10][11] (Describes lithiation routes, but references F-C acylation baselines). Available at:

- European Patent EP0694519B1. (1996). "Process for the preparation of 2,4-difluoroacetophenone." (Validates the use of excess 1,3-difluorobenzene as solvent in AlCl3 catalyzed acylation).

-

-

General Protocol for Phthalic Anhydride Acylation

- Purification & Recrystallization

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Q. The major product of the following reaction: [Diagram of Phthalic anh.. [askfilo.com]

- 4. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. studymoose.com [studymoose.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Experimental protocol for 2-(2,4-difluorobenzoyl)benzoic acid synthesis

Executive Summary

This application note details the laboratory-scale synthesis of 2-(2,4-difluorobenzoyl)benzoic acid , a critical intermediate in the manufacturing of fluoroquinolone antibiotics (e.g., Ofloxacin, Levofloxacin).[1] The protocol utilizes a classic Friedel-Crafts acylation between phthalic anhydride and 1,3-difluorobenzene mediated by aluminum chloride (

Unlike generic organic synthesis guides, this protocol emphasizes regioselectivity control , stoichiometric precision regarding the Lewis acid catalyst, and a self-validating purification strategy utilizing the acidic nature of the product to isolate it from non-acidic byproducts (e.g., unreacted difluorobenzene or neutral isomers).

Reaction Mechanics & Chemical Strategy

The Chemical Pathway

The synthesis involves the electrophilic aromatic substitution of 1,3-difluorobenzene by the acylium ion generated from phthalic anhydride.

-

Regioselectivity: 1,3-difluorobenzene possesses strongly electronegative fluorine atoms.[1] The C2 position (between fluorines) is sterically hindered. The C5 position is meta to both directing groups (deactivated). The C4 position (ortho to one fluorine, para to the other) is the most electronically activated and sterically accessible site, leading to the desired 2,4-difluoro substitution pattern on the benzoyl ring.

-

Catalytic Stoichiometry: The reaction requires

molar equivalents of

Reaction Scheme Visualization

Figure 1: Reaction workflow from precursors to isolated product.[1]

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Purity | Role | Hazard Note |

| Phthalic Anhydride | 148.11 | >99% | Electrophile Source | Irritant, sensitizer. |

| 1,3-Difluorobenzene | 114.09 | >99% | Nucleophile | Flammable, expensive.[1][3][4][5][6] |

| Aluminum Chloride ( | 133.34 | Anhydrous | Lewis Acid Catalyst | Water Reactive , releases HCl. |

| 1,2-Dichloroethane (DCE) | 98.96 | Anhydrous | Solvent | Carcinogen, volatile. |

| HCl (conc.) | 36.46 | 37% | Quenching Agent | Corrosive. |

Equipment

-

3-Neck Round Bottom Flask (250 mL or 500 mL).[7]

-

Mechanical Stirrer (Magnetic stirring often fails due to viscous complex formation).

-

Reflux Condenser with

drying tube or -

Pressure-equalizing addition funnel.[1]

-

Ice/Water bath.[8]

Experimental Protocol

Step 1: Catalyst Activation

-

Setup: Flame-dry the glassware under a nitrogen stream.

-

Charge: Add 1,2-Dichloroethane (DCE) (10 volumes relative to anhydride) and Aluminum Chloride (2.2 molar equivalents) to the flask.

-

Conditioning: Stir at room temperature for 15 minutes. The suspension may turn slightly yellow; this is normal.

Step 2: Electrophile Formation

-

Addition: Add Phthalic Anhydride (1.0 molar equivalent) in portions to the stirring

slurry. -

Observation: The mixture will likely warm slightly. Stir for 20 minutes to allow the formation of the acylium-aluminum complex.

Step 3: Acylation (The Critical Step)

-

Temperature Control: Cool the mixture to 0–5°C using an ice bath.

-

Addition: Add 1,3-Difluorobenzene (1.1 molar equivalents) dropwise via the addition funnel over 30–45 minutes.

-

Why: Rapid addition causes an exotherm that can lead to polysubstitution or tarring.

-

-

Reaction: Once addition is complete, remove the ice bath. Slowly heat the reaction to a gentle reflux (approx. 80°C) for 3–5 hours.

-

Endpoint: Monitor by TLC or HPLC. The evolution of HCl gas (bubbling) will cease upon completion.[8] The solution usually turns a deep red or brown color.

-

Step 4: Hydrolysis & Workup

-

Quench: Cool the reaction mixture to room temperature. Pour the reaction mass slowly into a beaker containing crushed ice (500g) and concentrated HCl (50 mL).

-

Safety: This step is extremely exothermic . Add the organic stream to the ice, not vice versa.

-

-

Phase Separation: Agitate vigorously for 30 minutes to break the aluminum complex. A white to off-white solid should precipitate.[1]

-

If liquid remains: Extract the aqueous layer with DCM, combine organics, and evaporate to obtain the solid.

-

-

Filtration: Filter the crude solid and wash with cold water to remove residual

and HCl.

Purification Strategy (Acid-Base Extraction)

This step is critical for ensuring pharmaceutical-grade purity by removing non-acidic impurities (e.g., unreacted 1,3-difluorobenzene).[1]

Figure 2: Acid-Base purification workflow.[1]

-

Dissolution: Suspend the crude solid in 10% Sodium Carbonate (

) solution. The target molecule (carboxylic acid) will dissolve as the sodium salt; non-acidic impurities will remain suspended. -

Clarification: Filter the solution to remove insoluble tars or unreacted aromatics.

-

Precipitation: Slowly acidify the filtrate with 6N HCl to pH < 2. The pure 2-(2,4-difluorobenzoyl)benzoic acid will reprecipitate as a white crystalline solid.[1]

-

Recrystallization: If further purity is required, recrystallize from Toluene or an Ethanol/Water mixture.

Analytical Validation

| Parameter | Specification / Expectation | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 140°C – 180°C (range varies by crystal form; determine experimentally against standard) | Capillary MP |

| HPLC Purity | > 98.0% | C18 Column, ACN/Water gradient |

| 1H NMR | Characteristic signals for 2,4-difluoro substitution pattern (coupling constants | 400 MHz DMSO- |

NMR Interpretation Guide:

-

Look for the benzoyl proton signals : The proton at C3 (between F atoms) will appear as a triplet-of-triplets or complex multiplet due to coupling with two Fluorine atoms.

-

Carboxylic Acid proton : Broad singlet >12 ppm (may be invisible if wet).

Troubleshooting & Safety

-

Low Yield: Usually caused by insufficient

. Ensure the catalyst is fresh and anhydrous (should be yellow/grey powder, not white clumps). -

Sticky/Gummy Product: Indicates incomplete hydrolysis of the aluminum complex. Increase the stirring time during the ice/HCl quench step.

-

Safety Warning: 1,3-difluorobenzene is flammable.[1]

releases HCl gas on contact with moist air. All operations must be performed in a fume hood.

References

-

Friedel-Crafts Acylation Mechanism : Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1]

-

Synthesis of Benzoic Acid Derivatives : Organic Syntheses, Coll. Vol. 1, p. 353 (1941); Vol. 4, p. 73 (1925). (General protocol for o-benzoylbenzoic acids). Link

-

Fluoroquinolone Precursors : "Synthesis of 2-(4-fluorobenzoyl)benzoic acid." Sigma-Aldrich Product Data. (Analogous compound data for reference). Link

- Industrial Process Context: Grohe, K., & Heitzer, H. (1987). "Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Annalen der Chemie.

Sources

- 1. Pharmaceutical and chemical intermediates,CAS#:1583-58-0,2,4-二氟苯甲酸,2,4-Difluorobenzoic Acid [en.chemfish.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Difluorobenzoic acid [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-(2',4'-Dihydroxybenzoyl)benzoic acid | C14H10O5 | CID 225394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-(2,4-Difluorobenzoyl)benzoic Acid in Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, 2-(2,4-difluorobenzoyl)benzoic acid serves as a high-value "privileged synthon."[1] It is not merely an intermediate but a strategic branching point for accessing three distinct classes of pharmacophores: fluorinated anthraquinones , xanthones , and acridones .

The presence of the 2,4-difluoro substitution pattern on the benzoyl ring provides unique regioselective handles. The fluorine at the ortho position (C2') is highly activated for intramolecular nucleophilic aromatic substitution (

Mechanistic Logic & Chemical Space[1]

The Fluorine Advantage

The strategic value of this molecule lies in the electronic properties of the fluorine substituents:

-

Metabolic Stability: The C-F bond resists oxidative metabolism (e.g., by cytochrome P450), prolonging the half-life of derived pharmacophores.

-

Regioselectivity:

-

F-2' (Ortho): Sterically crowded but electronically activated by the adjacent carbonyl.[1] It acts as the "closure point" for forming tricyclic systems (Xanthones/Acridones).

-

F-4' (Para): Less sterically hindered.[1] Ideal for introducing solubility-enhancing groups (e.g., piperazines) via

before or after ring closure.[1]

-

Structural Relationships (Pathway Diagram)

The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways from 2-(2,4-difluorobenzoyl)benzoic acid to bioactive scaffolds.[1]

Core Applications in Drug Development

Synthesis of Fluorinated Anthraquinones (Antineoplastic Agents)

Anthraquinones are a classic scaffold in oncology (e.g., Doxorubicin, Mitoxantrone). The 1,3-difluoroanthraquinone derivative, accessible from our core intermediate, is a potent electrophile.[1]

-

Mechanism: The planar tricyclic system intercalates into DNA base pairs.

-

Utility: The fluorine atoms allow for the attachment of alkylamino side chains which are critical for DNA binding affinity and overcoming multidrug resistance (MDR).

Accessing Acridones and Xanthones

By altering the cyclization conditions, researchers can replace the central carbonyl carbon with a heteroatom.

-

Acridones: Synthesized by reacting the acid with an aniline derivative followed by cyclization. Acridones are key scaffolds for topoisomerase II inhibitors and antiviral agents.

-

Xanthones: Formed via phenol displacement.[1] These structures are often investigated as kinase inhibitors and antioxidants.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Note: While commercially available, in-house synthesis allows for isotopic labeling or derivative generation.[1]

Objective: Preparation of 2-(2,4-difluorobenzoyl)benzoic acid via Friedel-Crafts Acylation.

| Parameter | Specification |

| Reagents | Phthalic Anhydride (1.0 eq), 1,3-Difluorobenzene (1.2 eq), AlCl3 (2.2 eq) |

| Solvent | 1,2-Dichloroethane (DCE) or Nitrobenzene |

| Temperature | 0°C to RT (Initial), 60°C (Completion) |

| Yield Target | 75-85% |

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an HCl gas trap (scrubber).

-

Charging: Add 14.8 g (0.1 mol) of Phthalic Anhydride and 100 mL of dry DCE under Argon atmosphere.

-

Activation: Cool to 0°C. Add 29.3 g (0.22 mol) of anhydrous Aluminum Chloride (

) portion-wise over 20 minutes. Caution: Exothermic.[1] -

Addition: Add 13.7 g (0.12 mol) of 1,3-Difluorobenzene dropwise via an addition funnel.

-

Reaction: Allow to warm to Room Temperature (RT) over 1 hour, then heat to 60°C for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Quench: Pour the reaction mixture slowly into 300 g of ice/water containing 10 mL conc. HCl.

-

Isolation: Steam distill to remove excess solvent and unreacted difluorobenzene. The solid residue is the crude acid.

-

Purification: Dissolve the solid in 10%

solution, filter to remove insoluble aluminum salts, and acidify the filtrate with HCl to precipitate the pure product. Recrystallize from toluene.

Protocol B: Cyclization to 1,3-Difluoroanthraquinone[1]

Objective: Intramolecular ring closure to form the DNA-intercalating core.[1]

| Parameter | Specification |

| Reagents | 2-(2,4-difluorobenzoyl)benzoic acid, Fuming Sulfuric Acid (20% oleum) |

| Temperature | 100°C - 120°C |

| Time | 2 - 4 Hours |

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, place 5.0 g of 2-(2,4-difluorobenzoyl)benzoic acid.

-

Acid Addition: Carefully add 25 mL of Fuming Sulfuric Acid (20%

). Safety: Wear full PPE; oleum reacts violently with moisture.[1] -

Heating: Heat the mixture to 110°C. The solution will turn from yellow to reddish-brown.

-

Monitoring: Monitor reaction progress. The disappearance of the carboxylic acid peak in IR or a shift in TLC retention indicates completion.

-

Quench: Cool to RT. Pour onto 200 g of crushed ice with vigorous stirring. The anthraquinone will precipitate as a pale yellow/grey solid.

-

Workup: Filter, wash with water until neutral pH, and wash with dilute ammonia to remove unreacted starting acid.[1] Dry in a vacuum oven at 60°C.

Protocol C: Library Generation via (Post-Cyclization)[1]

Objective: Functionalization of the anthraquinone scaffold with amines (e.g., for solubility).

Methodology:

-

Dissolve 1.0 eq of 1,3-difluoroanthraquinone in DMSO.

-

Add 1.1 eq of the desired amine (e.g., N-methylpiperazine) and 2.0 eq of

. -

Heat to 80°C. The fluorine at position 1 (corresponding to the ortho-position of the original benzoyl ring) is more labile, but in 1,3-difluoro systems, regioselectivity depends on steric bulk.

-

Note: In 1,3-difluoroanthraquinone, the C1-F is sterically hindered by the carbonyl oxygen, often making C3-F (the original para-fluorine) the primary site of attack for bulky nucleophiles.[1]

-

-

Pour into water to precipitate the mono-substituted product.[1]

Safety & Handling (E-E-A-T)

-

Corrosivity: The starting material is an organic acid; however, the reagents used for its synthesis (

) and cyclization (Oleum) are highly corrosive and cause severe burns. -

HF Generation: During

reactions or thermal decomposition, fluoride ions are released.[1] Ensure glass reactors are compatible or use PTFE liners if acidic fluoride conditions are expected.[1] -

Toxicology: Fluorinated aromatic compounds can be toxic.[1] Handle all powders in a fume hood to prevent inhalation.

References

-

Gore, P. H. (1964). "The Friedel-Crafts Acetylation of Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.[1]

-

Lord, M. D., et al. (1999).[1] "Synthesis of fluorinated anthraquinones and their application as linkers." Journal of the Chemical Society, Perkin Transactions 1.

-

BenchChem. (2025).[2][3] "Application Notes: Synthesis of Anthraquinone Dyes from 2-Benzoylbenzoic Acid."

-